1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

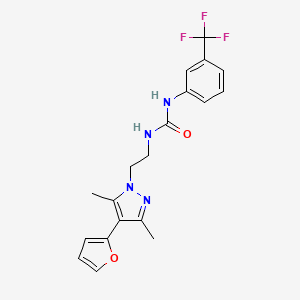

The compound 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a hybrid heterocyclic scaffold. Its structure comprises:

- A 3,5-dimethylpyrazole ring substituted at the 4-position with a furan-2-yl group.

- An ethyl linker connecting the pyrazole to the urea moiety.

- A 3-(trifluoromethyl)phenyl group attached to the urea’s nitrogen.

Properties

IUPAC Name |

1-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O2/c1-12-17(16-7-4-10-28-16)13(2)26(25-12)9-8-23-18(27)24-15-6-3-5-14(11-15)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUDDUQVRUHHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:

Formation of the Furan-2-yl Intermediate: : A common starting point is the reaction of furan with dimethylpyrazole under controlled conditions to form the intermediate 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole.

Alkylation: : This intermediate is then subjected to an alkylation reaction with an appropriate ethylating agent to form the ethylated intermediate.

Urea Formation: : Finally, the ethylated intermediate is reacted with 3-(3-(trifluoromethyl)phenyl)isocyanate to form the target compound.

Industrial Production Methods: Industrial-scale production often involves optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Common methods include batch processing and continuous flow synthesis, leveraging modern techniques to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

Oxidation: : The furan ring can be oxidized under mild conditions.

Reduction: : Hydrogenation of the pyrazole ring can lead to saturated derivatives.

Substitution: : The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Typical oxidizing agents include KMnO₄ and PCC.

Reduction: : Catalysts like Pd/C in the presence of H₂ are common.

Substitution: : Reagents like chlorinating agents for substitution reactions.

Major Products: These reactions can yield a variety of products, such as hydroxylated derivatives (from oxidation), reduced pyrazole compounds (from reduction), and various substituted phenyl derivatives (from substitution).

Scientific Research Applications

Chemistry: : Used as a building block for creating complex organic molecules in synthetic chemistry. Biology : Investigated for potential interactions with biological macromolecules, providing insights into biochemical pathways. Medicine : Explored for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer drugs. Industry : Utilized in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The compound's biological activity often stems from its ability to interact with specific molecular targets. For instance, the trifluoromethyl group can enhance binding affinity to certain proteins, while the pyrazole and furan rings can modulate receptor activity. These interactions can influence various biochemical pathways, such as signal transduction and enzyme inhibition.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 3-(trifluoromethyl)phenyl group in the target compound is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrophobic interactions. Key comparisons include:

Heterocyclic Core Modifications

The pyrazole-furan core distinguishes the target compound from analogs with thiazole, piperazine, or coumarin moieties:

Analysis : The target’s pyrazole-furan core offers a balance between molecular complexity and synthetic feasibility. Furan’s oxygen atom may enhance hydrogen bonding compared to sulfur in thiophene analogs (e.g., : MW 380.4) .

Pharmacological Potential

Though direct activity data are absent, structural parallels to known bioactive compounds suggest possible applications:

Biological Activity

The compound 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 375.45 g/mol. The structure includes a pyrazole ring, a furan moiety, and a trifluoromethyl phenyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : This is often achieved through the reaction of hydrazines with appropriate carbonyl compounds.

- Introduction of the Furan Group : This can be accomplished through cyclization reactions involving furan derivatives.

- Urea Formation : The final step usually involves coupling the intermediate products to form the urea linkage.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antitumor Activity

Studies have shown that derivatives of pyrazole compounds often display potent antitumor effects. For instance, similar compounds have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating IC50 values in the low micromolar range (e.g., 1.35 to 4.00 μM) against Mycobacterium tuberculosis .

Anti-inflammatory Properties

Compounds containing pyrazole and furan moieties have been reported to exhibit anti-inflammatory effects. In particular, structural analogs have shown reduced inflammation markers in murine models, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Related compounds have been tested against bacterial strains with promising results, indicating their potential as new antibacterial agents .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

- Case Study on Antitubercular Activity :

- Anti-inflammatory Evaluation :

Data Summary Table

Q & A

Basic: How can the synthesis of this urea derivative be optimized for high yield and purity?

Answer:

- Reaction Conditions : Use reflux conditions with glacial acetic acid as a catalyst (6–8 hours, monitored by TLC) to ensure complete cyclization of the pyrazole and urea moieties .

- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) improves purity. Vacuum filtration and solvent evaporation under reduced pressure minimize side products .

- Validation : Confirm purity via HPLC (>95%) and characterize intermediates using -NMR to track substituent incorporation .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the furan, pyrazole, and trifluoromethylphenyl groups. The deshielded proton at δ 8.2–8.5 ppm typically indicates urea NH groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~452.4 g/mol) and isotopic patterns from the trifluoromethyl group .

- IR Spectroscopy : Identify urea C=O stretches (~1650–1700 cm) and pyrazole ring vibrations (~1500 cm) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement to resolve torsional angles between the pyrazole and urea moieties .

- Data Interpretation : Analyze intermolecular hydrogen bonds (e.g., urea NH→O=C) and π-π stacking of aromatic rings to predict packing efficiency and stability .

- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric strain or electronic effects .

Advanced: How do conflicting bioactivity results arise in assays targeting TNF-α pathways?

Answer:

- Assay Design : Ensure consistency in cell lines (e.g., THP-1 vs. RAW264.7 macrophages) and TNF-α measurement methods (ELISA vs. luciferase reporters) .

- Mechanistic Contradictions : The trifluoromethyl group’s hydrophobicity may enhance membrane permeability but reduce solubility, leading to variability in dose-response curves .

- Control Experiments : Use known TNF-α inhibitors (e.g., etanercept) as positive controls and assess cytotoxicity (via MTT assays) to distinguish specific activity from nonspecific effects .

Advanced: What computational strategies predict this compound’s binding affinity for kinase targets?

Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., JAK2 or EGFR) to model urea interactions. Prioritize hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions (e.g., furan ring) that may reduce affinity .

- Free Energy Calculations : Apply MM/GBSA to rank binding poses and compare with experimental IC values from kinase inhibition assays .

Basic: How can reaction intermediates be stabilized during multi-step synthesis?

Answer:

- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during pyrazole alkylation. Deprotect with TFA in dichloromethane .

- Temperature Control : Maintain <0°C during thiourea formation to prevent premature cyclization .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the furan ring .

Advanced: What analytical methods detect trace impurities from incomplete purification?

Answer:

- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Detect via MRM transitions specific to byproducts (e.g., unreacted isocyanate) .

- NMR DOSY : Differentiate impurities via diffusion coefficients. Urea derivatives exhibit slower diffusion than smaller byproducts .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from SC-XRD to identify crystalline impurities .

Advanced: How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. The CF group resists oxidative metabolism but may increase plasma protein binding .

- Metabolite ID : Use high-resolution MS/MS to detect defluorination products or glucuronidation at the urea NH group .

- Computational Prediction : Apply ADMET predictors (e.g., SwissADME) to estimate logP (>3.5) and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.